molecular formula C17H14F3N3O4 B11473286 N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide

Cat. No.: B11473286
M. Wt: 381.31 g/mol
InChI Key: JDSOIDDXNTYWRP-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring, an imidazolidinone core, and a phenylacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl intermediate. This intermediate is then reacted with various reagents to form the imidazolidinone core.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield. The use of specific catalysts and solvents can also play a crucial role in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes and receptors.

    Medicine: For its potential therapeutic effects in treating certain diseases.

    Industry: As a precursor for the production of advanced materials

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C17H14F3N3O4

Molecular Weight

381.31 g/mol

IUPAC Name

N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide

InChI

InChI=1S/C17H14F3N3O4/c18-17(19,20)16(21-13(24)9-11-5-2-1-3-6-11)14(25)23(15(26)22-16)10-12-7-4-8-27-12/h1-8H,9-10H2,(H,21,24)(H,22,26)

InChI Key

JDSOIDDXNTYWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2(C(=O)N(C(=O)N2)CC3=CC=CO3)C(F)(F)F

Origin of Product

United States

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